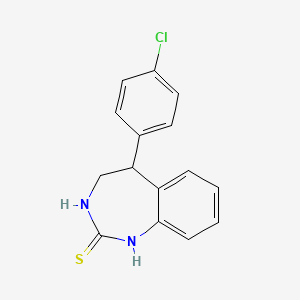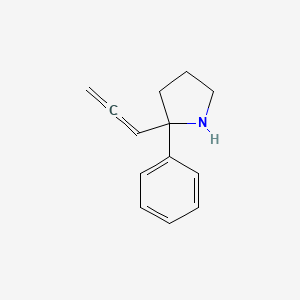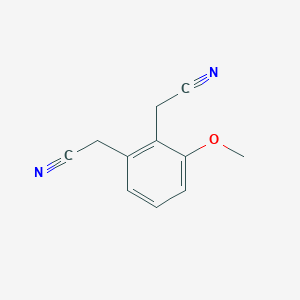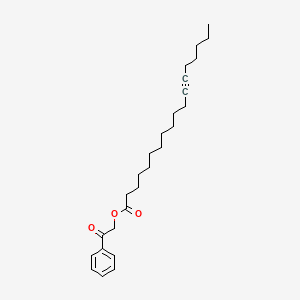
5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a chlorophenyl group and a thione moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with o-phenylenediamine to form an intermediate, which is then treated with carbon disulfide to yield the desired thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions may require bases like sodium hydroxide or potassium carbonate and solvents such as dimethylformamide or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anxiolytic, sedative, and anticonvulsant properties, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects. Additionally, the thione moiety may interact with various enzymes, modulating their activity and contributing to the compound’s overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
- 5-(4-Chlorophenyl)-1,3,4-triazole-2-thiol
Uniqueness
Compared to other similar compounds, 5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione stands out due to its unique benzodiazepine core structure, which imparts distinct pharmacological properties. While other compounds may share the chlorophenyl and thione functionalities, the benzodiazepine scaffold provides specific interactions with GABA receptors, making it particularly effective as an anxiolytic and sedative agent .
Properties
CAS No. |
90141-83-6 |
|---|---|
Molecular Formula |
C15H13ClN2S |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,3,4,5-tetrahydro-1,3-benzodiazepine-2-thione |
InChI |
InChI=1S/C15H13ClN2S/c16-11-7-5-10(6-8-11)13-9-17-15(19)18-14-4-2-1-3-12(13)14/h1-8,13H,9H2,(H2,17,18,19) |
InChI Key |
CJPXDHIJDONPIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC(=S)N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)


methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)


![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)
![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)

![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
